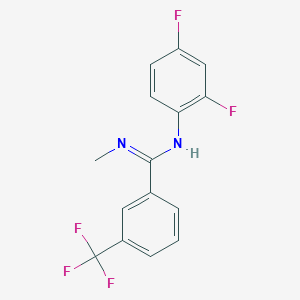

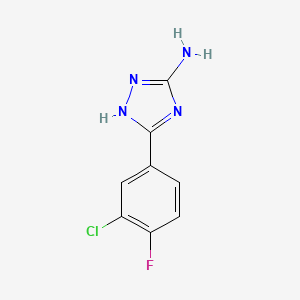

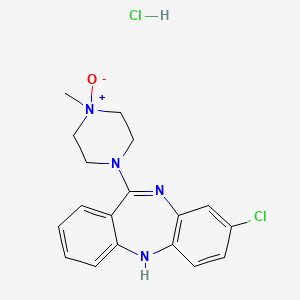

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, also known as 5-CFPT, is a synthetic compound belonging to the class of triazole derivatives. It is an important chemical used in a variety of scientific research applications and has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing 1,2,4-triazole derivatives, which are similar to 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, have been extensively studied for their antimicrobial properties. For instance, a study by Karthikeyan et al. (2006) discovered that certain triazole Schiff bases showed promising antibacterial and antifungal activity. Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good antimicrobial activities against test microorganisms.

Structural Analysis and Characterization

The molecular structure and intermolecular interactions of 1,2,4-triazole derivatives have been a subject of research to understand their biological activities better. Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives, providing insights into the nature of these interactions.

Synthesis Techniques

Innovative synthesis methods for 1,2,4-triazole derivatives have been explored. Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlighting the efficiency and environmental friendliness of this method.

Antitumor Activity

The potential of 1,2,4-triazole derivatives in antitumor applications has been investigated. A study by Bhat et al. (2009) synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which exhibited moderate to excellent growth inhibition in various cancer cell lines.

Corrosion Inhibition

Triazole derivatives are also researched for their role as corrosion inhibitors. Chaitra et al. (2015) evaluated triazole Schiff bases as corrosion inhibitors on mild steel, providing insights into their effectiveness in industrial applications.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as gefitinib , have been shown to target tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .

Mode of Action

Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr-tk . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit tyrosinase, a key enzyme in the melanogenesis pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as gefitinib, could provide some insights .

Result of Action

Similar compounds have been shown to inhibit tyrosinase, which could potentially lead to a decrease in melanin production .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYWLUBAIRURLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

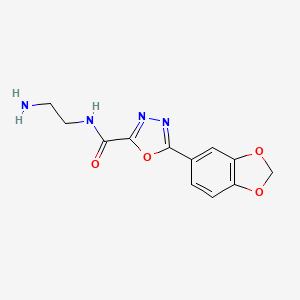

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

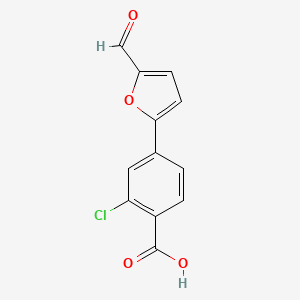

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

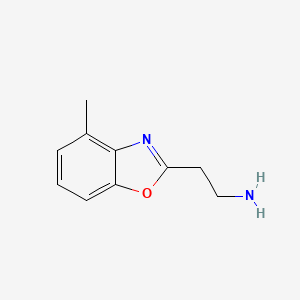

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)